molecular formula C9H17ClN2O B1443307 N-Allyl-2-piperidinecarboxamide hydrochloride CAS No. 1236255-00-7

N-Allyl-2-piperidinecarboxamide hydrochloride

Cat. No. B1443307
M. Wt: 204.7 g/mol
InChI Key: KRNHZQVXXPBGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allyl-2-piperidinecarboxamide hydrochloride is a chemical compound with the CAS number 1236255-00-7 . It is used in scientific research and exhibits high complexity due to its complex molecular structure, enabling versatile applications in various fields such as pharmaceutical and organic synthesis.


Molecular Structure Analysis

The molecular formula of N-Allyl-2-piperidinecarboxamide hydrochloride is C9H17ClN2O . Its average mass is 204.698 Da and its monoisotopic mass is 204.102936 Da .

Scientific Research Applications

  • Pain Management and Analgesia : N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl) benzamide (ADL5859) and N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4′-piperidine]-4-yl)benzamide (ADL5747), related to N-Allyl-2-piperidinecarboxamide hydrochloride, are novel δ-opioid agonists. They show potential as drugs for chronic pain treatment due to their analgesic effects in rat models. These compounds have been tested in mouse models for their analgesic effects using mechanical sensitivity measures, indicating their potential use in pain management (Nozaki et al., 2012).

  • Anti-acetylcholinesterase Activity : Certain piperidine derivatives, including N-Allyl-2-piperidinecarboxamide hydrochloride, have shown significant anti-acetylcholinesterase (anti-AChE) activity. This activity is important for developing drugs against conditions like Alzheimer's disease. For instance, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrate a marked increase in ACh content in the cerebral cortex and hippocampus of rats, indicating their potential as antidementia agents (Sugimoto et al., 1990).

  • CCR5 Antagonism and HIV Treatment : N-Allyl-2-piperidinecarboxamide hydrochloride derivatives have been investigated for their role as CCR5 antagonists, a critical target in HIV treatment. The compounds have shown certain bioactivities and potential as non-peptide CCR5 antagonists, which can be used in HIV therapy (Cheng De-ju, 2015).

  • Antipsychotic Potential : Derivatives of piperidinecarboxamide, including N-Allyl-2-piperidinecarboxamide hydrochloride, have been explored for their potential as antipsychotic agents. These compounds were evaluated for their binding to dopamine and serotonin receptors and their ability to antagonize specific behavioral responses in mice, indicative of antipsychotic activity (Norman et al., 1996).

  • Synthesis of Novel Compounds : Research has also focused on the synthesis and characterization of novel compounds derived from N-Allyl-2-piperidinecarboxamide hydrochloride. These studies contribute to the understanding of the compound's structure and potential applications in drug development (Bi, 2014).

  • Antimicrobial Activities : Some derivatives of N-Allyl-2-piperidinecarboxamide hydrochloride have been synthesized and tested for their antimicrobial activities against various bacteria and fungi, showing moderate effectiveness (Ovonramwen et al., 2019).

properties

IUPAC Name

N-prop-2-enylpiperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c1-2-6-11-9(12)8-5-3-4-7-10-8;/h2,8,10H,1,3-7H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNHZQVXXPBGCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allyl-2-piperidinecarboxamide hydrochloride

CAS RN

1236255-00-7
Record name 2-Piperidinecarboxamide, N-2-propen-1-yl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236255-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Allyl-2-piperidinecarboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Allyl-2-piperidinecarboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-Allyl-2-piperidinecarboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-Allyl-2-piperidinecarboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-Allyl-2-piperidinecarboxamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-Allyl-2-piperidinecarboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.